(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Catalog No.
S960427
CAS No.
1241914-87-3
M.F
C19H16FN5O
M. Wt
349.369
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amin...

CAS Number

1241914-87-3

Product Name

(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

IUPAC Name

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol

Molecular Formula

C19H16FN5O

Molecular Weight

349.369

InChI

InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)

InChI Key

DCRWIATZWHLIPN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O

Synonyms

(4-fluorophenyl)(4-((5-Methyl-1H-pyrazol-3-yl)aMino)quinazolin-2-yl)Methanol

Description

AC430 has been investigated for the treatment of Rheumatoid Arthritis.
  • Kinase Inhibition

    The quinazolinone core structure is present in many known kinase inhibitors PubChem citation for quinazolinone: . The presence of this core suggests (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol could be investigated for its potential to inhibit specific kinases, which are enzymes involved in various cellular processes.

  • Anticancer Activity

    Some quinazoline derivatives have been shown to possess anticancer properties NCBI article on anticancer quinazolines: . The combination of the quinazolinone core and the pyrazole moiety in (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol warrants further investigation into its potential anticancer activity.

XLogP3

3.4

Dates

Modify: 2023-07-19

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